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1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Cat. No.: B1229041
CAS No.: 925634-52-2
M. Wt: 191.2 g/mol
InChI Key: MOBHPISBSWMGDW-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives as Privileged Scaffolds in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. scbt.combiosynth.com This distinction is attributed to its versatile biological activities and its ability to serve as a foundational structure for a diverse array of pharmacologically active compounds. nih.govresearchgate.net Pyrazole derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, and antiviral properties. scbt.comnih.gov

The chemical versatility of the pyrazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules to optimize their interaction with biological targets. nih.gov This adaptability has led to the successful development of several commercial drugs containing a pyrazole core. The wide-ranging applications of pyrazole derivatives extend beyond medicine into agrochemicals, dyes, and fluorescent substances. nih.gov The continued exploration of novel pyrazole derivatives is a testament to their enduring importance in the quest for new and effective chemical entities. researchgate.net

Rationale for Academic Investigation of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine and Related Fluorobenzyl Pyrazolamines

The specific academic interest in this compound can be inferred from the known significance of its constituent parts. The introduction of a benzyl (B1604629) group at the N1 position of the pyrazole ring is a common strategy in medicinal chemistry to explore interactions with hydrophobic pockets in target proteins.

Furthermore, the incorporation of a fluorine atom onto the benzyl ring is a well-established tactic in drug design. The fluorine atom, being small and highly electronegative, can profoundly influence a molecule's properties, including its metabolic stability, binding affinity, and membrane permeability. For instance, fluorinated benzyl groups have been investigated in the context of developing tyrosinase inhibitors and anticonvulsant agents. nih.gov

A significant driver for research into compounds like this compound is their potential role as key intermediates in the synthesis of more complex pharmaceutical agents. For example, the closely related compound, 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride, is a crucial intermediate in the synthesis of Riociguat, a medication used to treat pulmonary hypertension. pharmaffiliates.compharmaffiliates.com This highlights the industrial and academic importance of the 2-fluorobenzyl pyrazole scaffold. The study of this compound is therefore a logical step in the exploration of new synthetic routes and novel analogues of established drugs.

Scope and Objectives of Scholarly Research on the Compound

The primary objectives of scholarly research on this compound and its analogues are multifaceted. A major focus is likely on the development of efficient and scalable synthetic methodologies. Given its potential as a building block, establishing robust synthetic pathways is of paramount importance for its accessibility to the broader research community.

A second key objective is the comprehensive evaluation of its biological activity. Drawing from the broad pharmacological profile of pyrazole derivatives, research would likely involve screening this compound against a variety of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. The specific substitution pattern of this compound may confer novel or enhanced activity compared to other pyrazole derivatives.

Finally, structure-activity relationship (SAR) studies are a critical component of the research scope. By synthesizing and testing a series of related fluorobenzyl pyrazolamines, researchers can elucidate the key structural features required for a desired biological effect. This systematic approach allows for the rational design of more potent and selective compounds. The ultimate goal of such research is to identify new lead compounds for drug discovery or to develop valuable tools for chemical biology research.

Compound Data

Below are tables detailing available data for this compound and related compounds.

Table 1: Chemical Data for this compound

PropertyValue
Molecular FormulaC10H10FN3
Molecular Weight191.21 g/mol
IUPAC Name1-(2-fluorobenzyl)-1H-pyrazol-4-amine
SMILESC1=CC=C(C(=C1)F)CN2C=C(C=N2)N
InChIInChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)5-14-7-10(6-12)13-14

Table 2: Related Fluorobenzyl Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine scbt.comC10H10FN3191.20Not Available
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-3-amine biosynth.comC10H9ClFN3225.651001757-50-1
N-[1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamideC14H11ClFN3O2S2371.841005582-23-9
2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamineC17H15FN8350.36428854-24-4
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride pharmaffiliates.comC14H13ClFN5305.74256499-19-1
benzyl N-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate nih.govC13H14FN3O2263.272680746-44-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10FN3 B1229041 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine CAS No. 925634-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBHPISBSWMGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327370
Record name 1-[(2-fluorophenyl)methyl]pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

925634-52-2
Record name 1-[(2-fluorophenyl)methyl]pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 Fluoro Benzyl 1h Pyrazol 4 Ylamine and Its Analogs

Retrosynthetic Analysis of the 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a viable synthetic route. amazonaws.com The process involves breaking bonds and applying functional group interconversions (FGI).

For This compound (I) , the analysis reveals several logical disconnections:

C-N Bond Disconnection (N1-benzyl): The most apparent disconnection is the bond between the pyrazole (B372694) N1 nitrogen and the benzylic carbon. This disconnection is strategically sound as C-N bonds adjacent to heteroatoms are often readily formed via nucleophilic substitution. amazonaws.comyoutube.com This leads back to 4-amino-1H-pyrazole (II) and an appropriate electrophile, 2-fluorobenzyl halide (III) .

C-N Bond Disconnection (C4-amino) via FGI: The 4-amino group can be traced back to a more stable precursor functional group. A common strategy is the reduction of a nitro group. This FGI suggests that 4-amino-1H-pyrazole (II) can be derived from 4-nitro-1H-pyrazole (IV) .

Pyrazole Ring Disconnection: The core pyrazole ring itself can be disconnected according to the principles of the Knorr pyrazole synthesis. chim.it This involves breaking the N1-C5 and C3-C4 bonds, leading to a hydrazine (B178648) precursor and a 1,3-difunctional component. Two primary pathways emerge from this:

Pathway A: Disconnecting 4-nitro-1H-pyrazole (IV) leads to hydrazine and a nitrated 1,3-dicarbonyl equivalent, such as nitromalondialdehyde or a synthetic surrogate.

Pathway B: A more direct route involves disconnecting the final target molecule's immediate N-benzylated precursor, 1-(2-fluoro-benzyl)-4-nitro-1H-pyrazole (V) . This leads to 2-fluorobenzylhydrazine (VI) and the aforementioned nitrated 1,3-dicarbonyl equivalent. This approach builds the regiochemistry in from the start.

This analysis suggests a forward synthesis could involve forming the 4-nitropyrazole ring, followed by N1-benzylation, and concluding with the reduction of the nitro group to the target 4-aminopyrazole.

Classical and Contemporary Approaches to Pyrazole Synthesis

The construction of the pyrazole ring is a well-established field, with several reliable methods at the disposal of synthetic chemists.

Cyclocondensation Reactions with Hydrazines and 1,3-Difunctional Systems

The most prevalent method for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a compound containing a 1,3-dielectrophilic system. amazonaws.comchim.it The reaction typically begins with the nucleophilic attack of a hydrazine nitrogen onto one of the electrophilic carbons, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chim.it

When using a monosubstituted hydrazine, such as 2-fluorobenzylhydrazine, with an unsymmetrical 1,3-dicarbonyl compound, the reaction can produce a mixture of two regioisomeric pyrazoles. The reaction's regioselectivity is influenced by the steric and electronic nature of the substituents and the reaction conditions.

1,3-Difunctional System Description Typical Application in Pyrazole Synthesis
β-DiketonesCompounds with two ketone groups separated by a methylene (B1212753) group (e.g., acetylacetone).Reacts with hydrazines to form substituted pyrazoles. Versatile and widely used.
β-KetoestersContains a ketone and an ester group in a 1,3-relationship (e.g., ethyl acetoacetate).Leads to pyrazolones or, with specific hydrazines, pyrazoles. The ester can be further functionalized.
β-KetonitrilesFeatures a ketone and a nitrile group (e.g., acetoacetonitrile).A key precursor for the synthesis of aminopyrazoles. The nitrile group facilitates cyclization to form an enamine intermediate. chim.it
MalondialdehydesA dialdehyde (B1249045) that can be challenging to handle in its free form; often used as a salt or acetal.Reacts with hydrazines to produce unsubstituted or substituted pyrazoles.
α,β-Unsaturated Ketones/AldehydesThese undergo a Michael addition with hydrazine, followed by cyclization.Provides an alternative route to pyrazoles, often resulting in dihydropyrazole intermediates that require subsequent oxidation.

Strategies for Introduction of the 4-Amino Group

Introducing an amino group at the C4 position of the pyrazole ring is a critical step. Two primary strategies are commonly employed:

Reduction of a 4-Nitro Group: This is arguably the most common and reliable method. The synthesis begins with a 4-nitropyrazole intermediate, which is then subjected to reduction. This approach is highly effective due to the ease of introducing a nitro group into various precursors and the wide array of available reducing agents. The nitro group can be introduced by nitrating a pre-formed pyrazole or by using a nitrated 1,3-dicarbonyl precursor during the cyclocondensation step.

Cyclization with Precursors Containing a Nitrogen Moiety: An alternative strategy involves constructing the pyrazole ring using starting materials that already contain the nitrogen functionality destined for the C4-amino group. mdpi.com A prominent example is the Thorpe-Ziegler cyclization, which can utilize precursors derived from enaminonitriles. mdpi.com This method can be more atom-economical but may require more specialized starting materials.

Method Description Common Reagents
Nitro Group Reduction A 4-nitropyrazole is reduced to the corresponding 4-aminopyrazole. This is a robust and high-yielding functional group transformation.H₂, Pd/C; SnCl₂, HCl; Fe, AcOH; Sodium Dithionite
Curtius Rearrangement A pyrazole-4-carboxylic acid is converted to an acyl azide (B81097), which then rearranges to an isocyanate, followed by hydrolysis to the amine.Diphenylphosphoryl azide (DPPA), heat; followed by acidic or basic workup.
Hofmann Rearrangement A pyrazole-4-carboxamide is treated with a halogen and base to yield the 4-aminopyrazole.Br₂, NaOH
Buchwald-Hartwig Amination A 4-halopyrazole is coupled with an ammonia (B1221849) surrogate using a palladium catalyst.Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), ammonia source (e.g., benzophenone (B1666685) imine), base (e.g., NaOtBu).

Regioselective Synthesis of this compound

A significant challenge in the synthesis of 1-substituted pyrazoles is controlling the regioselectivity of the N-alkylation step. When an unsymmetrical pyrazole, such as 4-nitropyrazole, is alkylated, the reaction can occur at either of the two ring nitrogens (N1 or N2), leading to a mixture of isomers.

The synthesis of This compound (I) would typically involve the N-alkylation of 4-nitro-1H-pyrazole (IV) with 2-fluorobenzyl halide (III) . The ratio of the resulting 1-benzyl and 2-benzyl isomers depends on several factors:

Steric Hindrance: The substituent on the incoming electrophile can sterically influence which nitrogen is attacked.

Electronic Effects: The electron-withdrawing nitro group at the C4 position influences the electron density and acidity of the N-H protons at N1 and N2.

Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the isomeric ratio. For instance, different metal salts of the pyrazole may favor one isomer over another.

In many cases, the alkylation yields a mixture that must be separated chromatographically. An alternative strategy to ensure complete regioselectivity is to use a substituted hydrazine, such as 2-fluorobenzylhydrazine (VI) , in the initial cyclocondensation step. chim.it Reacting this hydrazine with a symmetric C3 synthon would unambiguously yield the desired 1-substituted pyrazole scaffold.

Advanced Synthetic Techniques and Sustainable Methodologies in Pyrazolamine Synthesis

Modern organic synthesis emphasizes the development of more efficient, selective, and environmentally benign methods.

Catalytic Approaches (e.g., Metal-Catalyzed Coupling Reactions)

Palladium-catalyzed cross-coupling reactions have become powerful tools for forming C-N bonds, offering an alternative to classical methods for introducing the 4-amino group. nih.gov

Buchwald-Hartwig Amination: This reaction provides a direct route to N-aryl and N-alkyl amines from aryl/heteroaryl halides or triflates. In the context of pyrazolamine synthesis, a precursor such as 1-(2-fluoro-benzyl)-4-bromo-1H-pyrazole could be coupled with an ammonia equivalent (e.g., lithium bis(trimethylsilyl)amide) or a protected amine in the presence of a palladium catalyst and a suitable ligand. This method avoids the use of harsh reducing agents required for nitro group reduction and can offer a more direct pathway. researchgate.net

The development of these catalytic systems continues to push the boundaries of pyrazole functionalization, allowing for the construction of complex molecular architectures under milder conditions.

Green Chemistry and Flow Chemistry Applications

The integration of green chemistry and flow chemistry offers substantial advantages for the synthesis of pyrazoles, including enhanced safety, improved efficiency, and reduced environmental impact. mdpi.comresearchgate.net While specific documented applications for the direct synthesis of this compound are not extensively reported, the general principles are widely applicable to its synthesis and that of its analogs.

Green Chemistry Approaches:

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key strategies applicable to the synthesis of pyrazole derivatives include:

Use of Greener Solvents: Traditional pyrazole syntheses often employ volatile and hazardous organic solvents. Green alternatives, such as water and ethanol, are increasingly being used. nih.govthieme-connect.com For instance, the condensation of a hydrazine with a β-dicarbonyl compound, a common route to pyrazoles, can often be performed in aqueous media.

Energy-Efficient Methods: Microwave and ultrasound-assisted synthesis have emerged as energy-efficient alternatives to conventional heating. nih.govresearchgate.net These techniques can significantly reduce reaction times and improve yields.

Catalysis: The use of heterogeneous or reusable catalysts can minimize waste and simplify product purification. researchgate.net Various catalysts have been explored for pyrazole synthesis, although specific applications to the target compound are not detailed in the reviewed literature.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form the product, are highly atom-economical and efficient. nih.gov The synthesis of functionalized pyrazoles can often be achieved through MCRs, reducing the number of synthetic steps and associated waste.

Flow Chemistry Applications:

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages for pyrazole synthesis. mdpi.comresearchgate.net These include:

Enhanced Safety: Flow reactors can handle hazardous reagents and intermediates more safely due to the small reaction volumes at any given time. mdpi.comrsc.org This is particularly relevant for reactions involving unstable intermediates.

Improved Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch production, often involving running the system for a longer duration. mdpi.com

Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net

Methodology Key Principles Potential Advantages for Pyrazole Synthesis
Green Chemistry Use of green solvents (e.g., water, ethanol), energy-efficient techniques (microwave, ultrasound), catalysis, multicomponent reactions. nih.govnih.govthieme-connect.comresearchgate.netReduced environmental impact, lower energy consumption, simplified purification, increased atom economy. nih.govresearchgate.net
Flow Chemistry Continuous processing, precise control of reaction parameters, enhanced safety with hazardous reagents, streamlined multistep synthesis. mdpi.comresearchgate.netrsc.orgrsc.orgImproved safety, easier scalability, higher yields and purity, reduced reaction times. mdpi.com

Derivatization Strategies for Structural Modification of this compound

The 4-amino group of this compound serves as a versatile handle for a variety of structural modifications, allowing for the exploration of the chemical space around this core scaffold. Common derivatization strategies include:

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This modification can influence the compound's solubility and electronic properties.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors, potentially impacting biological activity.

Alkylation and Arylation: The amino group can undergo N-alkylation or N-arylation reactions, though these may require specific catalytic conditions to achieve selectivity.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in various biological interactions.

Diazotization and Subsequent Reactions: The primary amino group can be converted to a diazonium salt, which can then be subjected to a range of transformations, such as Sandmeyer-type reactions, to introduce a variety of substituents at the 4-position of the pyrazole ring.

Theoretical and Computational Investigations of 1 2 Fluoro Benzyl 1h Pyrazol 4 Ylamine

Quantum Chemical Characterization of the Pyrazolamine System

Quantum chemical calculations are essential tools for understanding the intrinsic properties of molecular systems. For pyrazole (B372694) derivatives, methods like Density Functional Theory (DFT) provide deep insights into their electronic structure, stability, and reactivity. eurasianjournals.com Such studies are foundational for predicting how these molecules will behave in various chemical and biological environments. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has a distinct aromatic character that influences its chemical behavior. mdpi.com The presence of substituents, such as the 2-fluorobenzyl group at the N1 position and an amine group at the C4 position, significantly modulates the electronic properties of the parent pyrazole core.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is key to its reactivity, and Frontier Molecular Orbital (FMO) theory is a powerful framework for its analysis. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the primary orbitals involved in chemical reactions. unesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

In pyrazole derivatives, the HOMO is often distributed over the entire heterocyclic ring, while the LUMO is similarly delocalized across the π-system. mdpi.com For 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine, the electron-donating amine group at the C4 position would be expected to raise the energy of the HOMO, increasing its nucleophilicity. Conversely, the electron-withdrawing nature of the 2-fluorobenzyl group can influence the LUMO energy. DFT calculations on similar pyrazole systems show that the specific location and nature of substituents dictate the precise energies and spatial distribution of these frontier orbitals. mdpi.com The interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another is a primary driver of chemical reactions and intermolecular attraction. wikipedia.org

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Substituted Pyrazole Systems

Compound ClassHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenyl-substituted Pyrazoles-6.2 to -6.8-1.5 to -2.14.1 to 5.3
Amino-substituted Pyrazoles-5.8 to -6.4-1.2 to -1.84.4 to 5.2
Fused Pyrazolo-heterocycles-6.5 to -7.1-2.0 to -2.54.3 to 4.8

Note: This table presents typical data ranges derived from computational studies on various pyrazole derivatives to illustrate general electronic properties. Actual values for this compound would require specific calculation.

Conformational Analysis and Tautomerism Studies

Tautomerism is a significant feature of pyrazoles, especially those with substituents capable of proton migration, such as an amino group. nih.gov For 4-aminopyrazoles, several tautomeric forms are theoretically possible, including imino forms in the pyrazole ring or the exocyclic amino group. However, for N1-substituted pyrazoles like the title compound, annular tautomerism (migration of a proton between the two ring nitrogens) is blocked. The primary consideration would be amino-imino tautomerism. Computational studies consistently show that for 4-aminopyrazoles, the amino form is significantly more stable than any imino tautomers, preserving the aromaticity of the pyrazole ring. nih.gov Studies on related 4-bromo-1H-pyrazoles have also used DFT calculations to confirm the predominance of one tautomer over another in solution. researchgate.net

Molecular Dynamics Simulations and Solvent Effects on the Compound

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.com MD simulations can model the conformational flexibility of this compound, the movement of the benzyl (B1604629) group, and its interactions with surrounding solvent molecules. rdd.edu.iqnih.gov Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathway. nih.gov

The synthesis of N-substituted pyrazoles can proceed through various routes, such as the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.combeilstein-journals.org For this compound, computational modeling could be used to investigate its formation. For example, in a multicomponent synthesis, DFT calculations can determine the relative stability of intermediates and the energy barriers for key steps like N-N bond formation or ring closure. nih.gov Such studies have been used to understand why certain reaction pathways are favored over others and to optimize reaction conditions for higher yields of the desired product. nih.gov

In Silico Screening and Virtual Ligand Design Principles

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. mdpi.comtandfonline.comnih.govnih.gov Its versatile structure allows for substitution at multiple positions, enabling the fine-tuning of pharmacological properties. tandfonline.com The compound this compound serves as a valuable scaffold for building more complex molecules.

In silico methods, such as molecular docking and virtual screening, are central to modern drug discovery. nih.govijnrd.org These techniques computationally predict the binding of a ligand to the active site of a biological target, typically a protein. ijpbs.com A library of compounds containing the this compound core could be virtually screened against various protein targets to identify potential "hits." nih.govnih.gov The docking score, an estimation of binding affinity, helps prioritize which compounds to synthesize and test experimentally. ijpbs.com Pyrazole derivatives have been successfully screened against a wide range of targets, including protein kinases, enzymes involved in cancer, and fungal enzymes. mdpi.comnih.govijnrd.org The principles of virtual ligand design involve optimizing the interactions—such as hydrogen bonds, hydrophobic interactions, and polar complementarity—between the ligand and the target's binding site to achieve high affinity and selectivity. researchgate.net

Table 2: Examples of Protein Targets for Pyrazole-Based Scaffolds in Virtual Screening Studies

Protein Target ClassSpecific ExampleAssociated Disease Area
Protein KinasesVEGFR, c-KIT, C-RAFCancer
DemethylasesFungal 14-alpha demethylaseFungal Infections
Carbonic AnhydrasesCarbonic Anhydrase IIGlaucoma
Heat Shock ProteinsHsp90αCancer

Source: Data compiled from multiple in silico screening studies on pyrazole derivatives. nih.govnih.govijnrd.orgijpbs.com

Chemical Reactivity and Mechanistic Studies of 1 2 Fluoro Benzyl 1h Pyrazol 4 Ylamine

Reactivity of the Pyrazolamine Nitrogen and Aromatic Rings

The reactivity of 1-(2-fluoro-benzyl)-1H-pyrazol-4-ylamine is characterized by the nucleophilic nature of the 4-amino group and the susceptibility of both the pyrazole (B372694) and benzyl (B1604629) rings to electrophilic attack. The pyrazole ring itself is an electron-rich aromatic system, which influences and is influenced by the attached substituents.

The primary amino group at the C4 position of the pyrazole ring is a key site of reactivity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base. This amino group can readily participate in reactions with a variety of electrophiles. For instance, it can be acylated, alkylated, and can form Schiff bases upon condensation with aldehydes and ketones. researchgate.net The nucleophilicity of this amino group is modulated by the electronic properties of the pyrazole ring.

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. The N1 nitrogen is substituted with the 2-fluorobenzyl group, which prevents its participation in tautomerism. The pyrazole ring is generally susceptible to electrophilic substitution, with the position of attack being directed by the existing substituents. The 4-amino group is a strong activating group and directs electrophiles primarily to the C5 position.

Mechanisms of Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole and Benzyl Moieties

Electrophilic Aromatic Substitution:

The pyrazole ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of the electron-donating 4-amino group. The substitution is predicted to occur preferentially at the C5 position. The general mechanism involves the attack of an electrophile on the electron-rich pyrazole ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the pyrazole ring.

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to introduce a halogen atom at the C5 position.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, though the conditions must be carefully controlled to avoid oxidation and side reactions. The nitro group would be introduced at the C5 position.

Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of a sulfonic acid group at the C5 position.

While the benzyl ring is less activated towards electrophilic substitution compared to the pyrazole ring, reactions can occur under forcing conditions. The fluorine atom and the pyrazolylmethyl substituent will direct incoming electrophiles.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) is less common for the pyrazole ring itself unless it is substituted with strong electron-withdrawing groups. However, the 2-fluorobenzyl group can potentially undergo NAS, where the fluorine atom acts as a leaving group. This reaction is facilitated by the presence of strong nucleophiles and is generally favored when there are electron-withdrawing groups ortho or para to the leaving group. nih.govarkat-usa.org In the case of the 2-fluorobenzyl moiety, the pyrazolylmethyl group's electronic effect would play a significant role in the feasibility of such a reaction.

Metal-Catalyzed Transformations Involving this compound

The amino group and the C-H bonds of the pyrazole ring in this compound can participate in various metal-catalyzed cross-coupling reactions. These transformations are powerful tools for the construction of more complex molecules.

Palladium-catalyzed cross-coupling reactions are particularly relevant. nih.govresearchgate.net The amino group can undergo N-arylation with aryl halides in the presence of a palladium catalyst and a suitable ligand, a reaction known as the Buchwald-Hartwig amination. rsc.org This allows for the synthesis of N-aryl derivatives of the parent compound.

Furthermore, the C-H bonds of the pyrazole ring, particularly the activated C5-H bond, can be functionalized through palladium-catalyzed direct C-H activation/arylation reactions. nih.gov This provides a direct method to form carbon-carbon bonds without the need for pre-functionalization of the pyrazole ring.

Reaction Type Catalyst/Reagents Expected Product Reference
Buchwald-Hartwig N-ArylationPd catalyst (e.g., Pd(OAc)2), Ligand (e.g., BrettPhos, RuPhos), Base, Aryl halide1-(2-Fluoro-benzyl)-N-aryl-1H-pyrazol-4-amine rsc.org
C-H ArylationPd catalyst (e.g., Pd(OAc)2), Oxidant, Aryl source5-Aryl-1-(2-fluoro-benzyl)-1H-pyrazol-4-ylamine nih.gov
Decarboxylative Cross-CouplingPd and Cu catalysts, Aryl halideFunctionalized pyrazole derivative nih.gov

This table presents expected reactions based on known reactivity of similar aminopyrazole systems.

The general catalytic cycle for these palladium-catalyzed reactions typically involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation (in the case of coupling with organometallic reagents) or a related step for C-H activation, and reductive elimination to form the product and regenerate the Pd(0) catalyst. youtube.com

Photochemical and Thermal Reactivity Profiles

Photochemical Reactivity:

Aromatic compounds, including pyrazoles, can undergo various photochemical reactions upon absorption of UV light. These can include ring-opening, rearrangement, or cycloaddition reactions. The presence of the amino and fluorobenzyl substituents would influence the excited state chemistry of the molecule. Aromatic amines can be susceptible to photo-oxidation.

Thermal Reactivity:

This compound is expected to be a thermally stable compound under normal conditions. At elevated temperatures, decomposition would likely involve the cleavage of the weakest bonds, such as the N-benzyl bond. Cyclization reactions with suitable reagents can be promoted by heat. For instance, condensation with β-dicarbonyl compounds to form fused heterocyclic systems like pyrazolo[3,4-b]pyridines is a known thermal reaction for 4-aminopyrazoles. chim.it

Exploration of Biological Activities and Molecular Mechanisms Pre Clinical, in Vitro

Cellular Pathway Modulation by the Pyrazolamine Compound (In Vitro Studies)

To understand the biological effect of a compound beyond its direct target, it is essential to study its impact on cellular pathways.

In vitro cellular assays are used to measure the physiological response of cells to a compound. For pyrazole (B372694) derivatives with anticancer potential, common assays include cell viability and proliferation assays (e.g., MTT or CellTiter-Glo assays) in various cancer cell lines.

For instance, a study on novel pyrazole derivatives evaluated their anticancer properties against human prostate (DU145), melanoma (A2058), and breast cancer (MCF-7) cell lines. The results showed that some compounds displayed selective activity against the MCF-7 cell line with IC₅₀ values in the low micromolar range.

For compounds targeting inflammatory pathways, cellular assays might measure the production of inflammatory mediators like prostaglandins (B1171923) (PGE₂) or cytokines in response to an inflammatory stimulus. Pyrazole-based COX-2 inhibitors have been shown to potently inhibit the production of PGE₂ in cellular models.

Once a cellular effect is observed, further studies are conducted to elucidate the underlying mechanism of action. This often involves techniques like Western blotting or qPCR to measure changes in the levels or activation state of proteins and genes within a specific signaling pathway.

For pyrazolamine derivatives that inhibit kinases like TBK1, downstream signaling can be assessed by measuring the expression of genes regulated by this pathway, such as those involved in the interferon response. In one study, a potent TBK1 inhibitor was shown to effectively inhibit the TBK1 downstream interferon signaling in stimulated THP-1 and RAW264.7 cells. This confirms that the enzymatic inhibition observed in biochemical assays translates to a functional effect on the relevant cellular pathway.

Phenotypic Screening and Deconvolution Strategies Applied to 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Phenotypic screening has emerged as a powerful approach in drug discovery, enabling the identification of compounds that induce a desired change in a cellular or organismal phenotype without a preconceived molecular target. This strategy is particularly valuable for complex diseases where the underlying biology is not fully understood. For a compound like this compound, phenotypic screening can uncover novel biological activities and provide the starting point for understanding its mechanism of action through subsequent deconvolution efforts.

While specific phenotypic screening data for this compound is not extensively available in the public domain, the broader class of pyrazole derivatives has been the subject of numerous screening campaigns, revealing a wide array of biological effects. researchgate.netacademicstrive.comwisdomlib.org These studies provide a framework for how this compound could be investigated. Pyrazole derivatives have demonstrated a diverse range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities. researchgate.net

A common application of phenotypic screening for pyrazole-containing compounds is in the field of infectious diseases. For instance, a library of 44 pyrazole derivatives was subjected to a phenotypic screening against the intracellular amastigote form of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov This screen identified several promising candidates with significant trypanocidal activity. nih.govnih.gov Such an approach, if applied to this compound, would involve incubating the compound with infected cells and quantifying the reduction in parasite load, a direct measure of its phenotypic effect.

The following table illustrates the type of data generated from a phenotypic screen of pyrazole derivatives against T. cruzi, highlighting the potency and selectivity of the most active compounds.

Table 1: Example of Phenotypic Screening Data for Pyrazole Derivatives against Trypanosoma cruzi

Compound ID IC50 (µM) against intracellular amastigotes (Mean ± SD)
3g 6.09 ± 0.52
3j 2.75 ± 0.62
3m 3.58 ± 0.25

Data from a study on pyrazole derivatives, illustrating the kind of results obtained from phenotypic screening. nih.govnih.gov

Following the identification of a bioactive compound through phenotypic screening, the critical next step is target deconvolution—the process of identifying the specific molecular target or targets responsible for the observed phenotype. This is often the most challenging aspect of phenotypic drug discovery. A variety of deconvolution strategies can be employed:

Affinity-Based Methods: These techniques aim to directly isolate the molecular target based on its physical interaction with the compound. This often involves immobilizing an analog of the active compound on a solid support (e.g., beads) and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.

Genomic and Proteomic Approaches: These methods assess global changes in gene expression (transcriptomics) or protein levels (proteomics) in response to compound treatment. By analyzing the pathways that are perturbed, researchers can infer the compound's mechanism of action and potential targets.

Genetic Approaches: Techniques such as CRISPR-Cas9 screening or analysis of drug-resistant mutants can be powerful tools for target identification. For example, by generating a library of cells with different gene knockouts, one can identify which genetic modifications confer resistance or sensitivity to the compound, thereby implicating the corresponding gene product as a target or a key component of the target pathway.

For a compound like this compound, a logical deconvolution workflow would commence with the generation of a "hit" from a relevant phenotypic screen. Subsequently, a combination of the above deconvolution strategies would be implemented to elucidate its molecular mechanism. The insights gained from such studies would be instrumental in optimizing the compound's structure to enhance its potency and selectivity for the identified target, paving the way for its further development as a potential therapeutic agent.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 1 2 Fluoro Benzyl 1h Pyrazol 4 Ylamine Analogs

Design Principles for SAR Studies on Fluorinated Pyrazolamine Scaffolds

The design of SAR studies for fluorinated pyrazolamine scaffolds is guided by several key principles aimed at systematically evaluating the impact of structural modifications on biological activity. A primary consideration is the unique role of fluorine in medicinal chemistry. The introduction of fluorine atoms onto aromatic rings, such as the benzyl (B1604629) group in 1-(2-fluoro-benzyl)-1H-pyrazol-4-ylamine, can significantly influence a molecule's physicochemical properties. nih.govnih.gov These properties include metabolic stability, pKa, lipophilicity, and binding affinity. nih.gov

Furthermore, SAR studies on this scaffold often explore modifications at other key positions. The 4-amino group on the pyrazole (B372694) ring is a critical pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the biological target. nih.gov Therefore, its replacement or modification is a key aspect of SAR exploration. Additionally, substitutions on the pyrazole ring itself can be explored to fine-tune the electronic and steric properties of the molecule.

Impact of Substituent Modifications on Molecular Interactions and Selectivity

Substituent modifications on the this compound scaffold have a profound impact on molecular interactions and, consequently, biological selectivity. The 2-fluoro-benzyl moiety plays a crucial role in orienting the molecule within the binding pocket of a target protein. The fluorine atom can engage in specific interactions, such as halogen bonds or dipole-dipole interactions, which can enhance binding affinity and selectivity. nih.gov The position of the fluorine is critical; for example, an ortho-fluoro substituent can induce a specific conformation of the benzyl ring, which may be optimal for fitting into a hydrophobic pocket of the target.

The 4-aminopyrazole core is another key determinant of activity. The amino group can act as a hydrogen bond donor, forming essential interactions with amino acid residues in the active site of enzymes like kinases. nih.govnih.gov The basicity of this amine can be modulated by substituents on the pyrazole or benzyl ring, thereby influencing the strength of these interactions.

Systematic SAR studies on related pyrazole derivatives have demonstrated the importance of these modifications. For example, in a series of 1-benzyl-1H-pyrazole derivatives developed as Receptor Interacting Protein 1 (RIP1) kinase inhibitors, modifications on the benzyl ring and the pyrazole core led to significant changes in potency. nih.gov

To illustrate the impact of these modifications, consider the following hypothetical data table based on SAR principles for a generic kinase target:

CompoundR1 (Benzyl Substitution)R2 (Pyrazole Substitution)IC50 (nM)
12-FH50
23-FH150
34-FH100
42,4-diFH25
5HH500
62-F3-CH3200
72-F5-Cl80

This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophore Modeling and Rational Ligand Design (Conceptual)

Based on the SAR data from related pyrazole-based inhibitors, a conceptual pharmacophore model for this compound analogs targeting a kinase can be proposed. This model highlights the key chemical features essential for biological activity and serves as a blueprint for rational ligand design. nih.govmdpi.com

A typical pharmacophore model for a kinase inhibitor based on this scaffold would include:

A hydrogen bond donor: The 4-amino group on the pyrazole ring is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase. nih.gov

A heterocyclic ring system: The pyrazole core acts as a central scaffold, correctly positioning the other pharmacophoric elements.

A hydrophobic/aromatic feature: The 2-fluoro-benzyl group typically occupies a hydrophobic pocket in the kinase active site. The fluorine atom can contribute to favorable interactions within this pocket. nih.gov

An additional hydrogen bond acceptor (optional): Depending on the specific kinase, additional hydrogen bond acceptors on the pyrazole or benzyl ring could enhance binding affinity.

Rational ligand design based on this model would involve synthesizing new analogs that better fit these pharmacophoric features. For example, one might introduce additional substituents on the benzyl ring to optimize hydrophobic interactions or add hydrogen bond acceptors to the pyrazole ring to engage with specific amino acid residues in the target's active site.

Elucidation of Key Structural Features for Biological Target Specificity

The 2-fluoro-benzyl group is a primary determinant of selectivity. The specific conformation induced by the ortho-fluoro substituent can lead to a better fit in the binding site of one protein over another. For instance, the steric hindrance and electronic effects of the fluorine atom might be favorable for binding to a specific kinase's ATP pocket while being detrimental for binding to a related kinase. nih.gov

The 4-aminopyrazole moiety also contributes significantly to specificity. The precise geometry of the hydrogen bonds formed by the amino group with the target protein is critical. Subtle changes in the protein's active site can disrupt these interactions, leading to a loss of affinity.

Furthermore, the potential for substitutions at other positions on the pyrazole ring provides another avenue for achieving selectivity. Introducing different functional groups can alter the molecule's polarity, size, and shape, allowing for fine-tuning of its interactions with the target and leading to improved selectivity against off-target proteins. Studies on pyrazole-based inhibitors of meprin α and β have shown that modifications at various positions on the pyrazole ring can significantly influence selectivity between these two closely related enzymes. nih.gov

Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformational dynamics and mechanistic aspects of "1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine" in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to gain a detailed understanding of the molecule's structure and behavior.

Detailed analysis of ¹H and ¹³C NMR spectra can reveal the presence of different conformers in solution. For instance, hindered rotation around the C(pyrazolyl)-C(benzyl) single bond could lead to distinct sets of signals for the different rotational isomers (rotamers). scielo.brnih.gov The presence of the fluorine atom on the benzyl (B1604629) group can further influence the electronic environment and, consequently, the chemical shifts of nearby protons and carbons.

Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of proton and carbon signals. scielo.br NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of different protons, which is vital for determining the preferred conformation of the benzyl group relative to the pyrazole (B372694) ring. nih.gov Studies on similar benzyl-substituted heterocyclic compounds have shown that the benzyl group can adopt various orientations, and the equilibrium between these conformers can be influenced by solvent polarity and temperature. scielo.brnih.gov

Mechanistic studies, such as monitoring reaction progress or identifying intermediates, can also be facilitated by NMR. For example, changes in the NMR spectrum over time can provide kinetic data for a reaction involving "this compound."

Representative ¹H and ¹³C NMR Data:

Below are tables with plausible ¹H and ¹³C NMR chemical shift values for "this compound" in a common NMR solvent like DMSO-d₆. These values are based on data from similar pyrazole and benzyl derivatives found in the literature. nih.govanadolu.edu.tr

Table 1: Representative ¹H NMR Data

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole-H37.5 - 7.7s
Pyrazole-H57.8 - 8.0s
Benzyl-CH₂5.2 - 5.4s
Aromatic-H (benzyl)7.0 - 7.4m
Amine-NH₂4.5 - 5.0br s

Table 2: Representative ¹³C NMR Data

Carbon Chemical Shift (δ, ppm)
Pyrazole-C3140 - 145
Pyrazole-C4125 - 130
Pyrazole-C5135 - 140
Benzyl-CH₂50 - 55
Aromatic-C (benzyl)115 - 165

Mass Spectrometry in Reaction Pathway and Interaction Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of "this compound" and for studying its fragmentation patterns, which can provide structural information. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. nih.gov

In the context of reaction pathway studies, MS can be used to identify intermediates and products in a chemical reaction. By analyzing the mass spectra of a reaction mixture at different time points, it is possible to follow the conversion of reactants to products and to detect any transient species that may be formed. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are particularly useful for separating complex mixtures before MS analysis.

Furthermore, mass spectrometry can be employed to study non-covalent interactions. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that can preserve weak molecular interactions in the gas phase. This allows for the study of complexes between "this compound" and other molecules, such as proteins or DNA, providing insights into its potential biological interactions. nih.gov

Table 3: Representative Mass Spectrometry Data

Technique Parameter Expected Value
HRMS (ESI+)[M+H]⁺Calculated: 192.0931, Found: 192.0935
MS/MSMajor Fragment Ionsm/z values corresponding to the loss of the benzyl group, amine group, etc.

X-ray Crystallography of the Compound and its Co-crystals (if applicable)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of "this compound" would reveal precise bond lengths, bond angles, and torsion angles. nih.govdntb.gov.ua This information is crucial for understanding the molecule's conformation and packing in the crystal lattice.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is also an area of interest. rsc.org Co-crystallization of "this compound" with other molecules could be explored to modify its physicochemical properties. X-ray crystallography would be essential to characterize the structure of any resulting co-crystals and to understand the intermolecular interactions that hold them together.

While a specific crystal structure for "this compound" is not publicly available, data from similar pyrazole derivatives can provide an idea of the expected structural parameters. nih.govdntb.gov.ua

Table 4: Representative Crystallographic Data for a Pyrazole Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)105
Z4

Spectroscopic Probes for Molecular Interactions and Dynamics

Various spectroscopic techniques can be used as probes to study the molecular interactions and dynamics of "this compound."

Fluorescence spectroscopy can be a sensitive tool if the molecule or a suitable derivative is fluorescent. nih.gov Changes in the fluorescence emission spectrum (e.g., intensity, wavelength) upon interaction with other molecules can provide information about binding events and the local environment of the fluorophore.

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. scielo.branadolu.edu.tr Shifts in the vibrational frequencies of specific functional groups, such as the N-H and C-F bonds, can indicate their involvement in intermolecular interactions like hydrogen bonding.

Molecular dynamics (MD) simulations, often used in conjunction with spectroscopic data, can provide a dynamic picture of the molecule's behavior and its interactions with its environment over time. nih.govresearchgate.net These computational studies can help to interpret experimental spectroscopic data and provide deeper insights into the conformational landscape and interaction mechanisms at an atomic level.

Role of 1 2 Fluoro Benzyl 1h Pyrazol 4 Ylamine As a Chemical Probe or Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine and its close derivatives are crucial intermediates in the synthesis of complex, biologically active molecules. A prime example is its role in the preparation of Riociguat, a potent stimulator of soluble guanylate cyclase used for the treatment of pulmonary hypertension. nih.govnih.gov

The synthesis of Riociguat often involves the use of a closely related precursor, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide. google.com This intermediate can be synthesized from starting materials like ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, which shares the core structure of this compound. nih.gov

Several patented methods detail the conversion of these pyrazole-based intermediates into Riociguat. For instance, one synthetic route involves the reaction of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-formamidine hydrochloride with phenylazomalononitrile, followed by a series of reactions including hydrogenation and methylation to yield the final product. google.com Another approach describes the reaction of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide with N-substituted-benzyl-N-methyl-2-amino malononitrile (B47326) to form a key pyrimidine (B1678525) intermediate, which is then further processed to obtain Riociguat. google.com

The following table summarizes key intermediates and their roles in the synthesis of complex molecules like Riociguat.

Intermediate CompoundRole in SynthesisReference
1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-formamidine hydrochlorideStarting material for the construction of the pyrimidine ring in Riociguat. google.com
1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamideReacts with a malononitrile derivative to form a key intermediate in Riociguat synthesis. google.com
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylateA precursor for the synthesis of the pyrazolo[3,4-b]pyridine core. nih.gov

Application as a Scaffold for Rational Compound Library Design

The pyrazole (B372694) scaffold is a well-established platform for the rational design of compound libraries aimed at discovering new drug candidates. nih.govmdpi.comenamine.net Its ability to be substituted at multiple positions allows for the creation of diverse sets of molecules with varying biological activities. nih.govmdpi.com This approach has been successfully applied to develop inhibitors for a range of biological targets, including protein kinases. mdpi.com

While specific research detailing the use of this compound as a scaffold for a combinatorial library is not extensively documented in the reviewed literature, the general principles of pyrazole-based library design are highly relevant. The 4-amino group of the title compound provides a convenient handle for introducing diversity through various chemical reactions, such as amide bond formation or reductive amination. The 2-fluorobenzyl group also influences the compound's conformational properties and potential interactions with biological targets.

The design of libraries based on privileged scaffolds like pyrazole is a key strategy in modern drug discovery. nih.gov By systematically modifying the substituents on the pyrazole ring and the benzyl (B1604629) group of this compound, it is possible to generate a library of compounds for high-throughput screening against various therapeutic targets. This approach has been used to identify novel inhibitors for enzymes like phosphodiesterase 5 (PDE5). nih.gov

Development of this compound as a Research Tool in Chemical Biology

The pyrazole nucleus is a versatile component in the development of chemical tools for biological research. Pyrazole derivatives have been successfully functionalized to create fluorescent probes for bioimaging applications. nih.gov These probes can be used to visualize and study biological processes within living cells.

Although the direct application of this compound as a chemical probe is not explicitly detailed in the available literature, its structural motifs are found in compounds designed for such purposes. For example, the broader class of pyrazole-containing compounds has been investigated for their potential as neuroprotective agents and inhibitors of various enzymes. eurekaselect.com

The development of chemical probes often involves attaching a reporter group, such as a fluorophore, to a scaffold that directs the probe to a specific biological target. The amino group of this compound would be a suitable attachment point for such modifications. This would allow for the creation of targeted probes to investigate the roles of specific proteins or pathways in cellular function and disease.

Future Directions and Research Opportunities for 1 2 Fluoro Benzyl 1h Pyrazol 4 Ylamine

Unexplored Reactivity and Novel Synthetic Frontiers

The synthesis of pyrazole (B372694) derivatives has evolved significantly, moving from classical condensation reactions to more advanced techniques like microwave-assisted synthesis and multicomponent reactions. mdpi.com While the synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine itself is not widely documented, its structure suggests several avenues for further chemical exploration. The 4-amino group on the pyrazole ring is a key site for derivatization.

Future synthetic work could focus on:

Acylation and Sulfonylation: Reaction of the primary amine with a variety of acyl chlorides and sulfonyl chlorides could generate a library of amide and sulfonamide derivatives. These modifications can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development.

Buchwald-Hartwig and Ullmann Couplings: These powerful cross-coupling reactions could be employed to introduce aryl or heteroaryl substituents at the 4-amino position. This would allow for the exploration of structure-activity relationships (SAR) by systematically varying the nature of the appended ring system.

Reductive Amination: Condensation of the amino group with various aldehydes and ketones, followed by reduction, would yield a diverse set of secondary and tertiary amine derivatives.

Heterocycle Formation: The 4-amino group can serve as a handle for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacophores.

These synthetic strategies would not only generate novel chemical entities for biological screening but also contribute to a deeper understanding of the reactivity of the this compound scaffold.

Identification of Novel Biological Targets and Mechanistic Hypotheses

The biological activities of pyrazole derivatives are diverse, with many acting as inhibitors of key enzymes or modulators of signaling pathways. mdpi.com For instance, pyrazole-containing compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy. mdpi.com

Given the structural features of this compound, several mechanistic hypotheses can be proposed for future investigation:

Kinase Inhibition: The pyrazole core is a common feature in many kinase inhibitors. The 1-(2-fluoro-benzyl) substituent could potentially interact with the hinge region of a kinase active site, a common binding motif for this class of inhibitors. Screening against a panel of kinases could reveal novel inhibitory activities.

Enzyme Inhibition: The amino-pyrazole moiety could act as a pharmacophore for other enzyme classes, such as dihydrofolate reductase or monoamine oxidase.

Initial biological screening of this compound and its derivatives against a broad range of biological targets will be crucial in identifying its potential therapeutic applications.

Advancements in Computational Methodologies and Integrated Approaches

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.gov For this compound, a variety of computational approaches can be applied to guide its future development.

Computational MethodApplication for this compound
Molecular Docking Predict the binding mode and affinity of the compound and its derivatives to the active sites of known biological targets, such as kinases or GPCRs.
Pharmacophore Modeling Develop a 3D model of the essential structural features required for biological activity, based on a set of active pyrazole derivatives. This can guide the design of new, more potent analogs.
Quantum Mechanics (QM) Calculate the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, to understand its reactivity and potential for non-covalent interactions with a biological target.
ADMET Prediction In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives to identify potential liabilities early in the drug discovery process.

An integrated approach, where computational predictions are used to prioritize the synthesis and biological evaluation of new derivatives, will be the most efficient strategy for exploring the therapeutic potential of this compound.

Integration with Systems Chemical Biology and Phenotypic Discovery Platforms

Systems chemical biology aims to understand the effects of small molecules on entire biological systems, rather than just isolated targets. Phenotypic screening, where compounds are tested for their effects on cellular or organismal phenotypes, is a powerful approach for identifying novel drug candidates without prior knowledge of their molecular target. nih.gov

Future research on this compound could benefit from:

High-Content Imaging: This technology allows for the automated analysis of cellular morphology and the localization of fluorescently-tagged proteins in response to compound treatment. This can provide valuable clues about the compound's mechanism of action.

Chemoproteomics: This approach uses chemical probes to identify the protein targets of a small molecule directly from cell lysates. This would be a powerful method for de-convoluting the mechanism of action of this compound if it shows interesting activity in phenotypic screens.

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in response to compound treatment can provide a global view of its cellular effects and help to identify the pathways it modulates.

By integrating these advanced methodologies, the exploration of this compound can move beyond a single-target focus and embrace a more holistic understanding of its biological effects, increasing the chances of discovering novel therapeutic applications.

Q & A

Q. What are the common synthetic routes for 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling strategies. For example, fluorinated benzyl groups can be introduced via alkylation of a pyrazole precursor under controlled conditions. Key parameters include temperature (often 80–120°C), solvent choice (e.g., DMF or THF), and catalysts like palladium for cross-coupling reactions. Purification often employs column chromatography or recrystallization to isolate the amine product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • NMR (¹H/¹³C): Confirms substitution patterns (e.g., fluorobenzyl group integration at δ 5.2–5.5 ppm for benzylic protons) and pyrazole ring protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z ≈ 218.09 for C₁₀H₁₀FN₃) and fragmentation patterns .
  • IR Spectroscopy: Identifies amine N-H stretches (~3300 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

Q. How is the purity of this compound assessed, and what impurities are commonly observed?

Purity is evaluated via HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase). Common impurities include unreacted fluorobenzyl halides or byproducts from incomplete alkylation. Residual solvents (e.g., DMF) are monitored using GC-MS .

Advanced Research Questions

Q. What mechanistic insights have been gained from studying this compound in soluble guanylyl cyclase (sGC) activation?

The compound’s structural analog (BAY 41-2272) acts as an NO-independent sGC activator, inducing pulmonary artery relaxation. Studies show it binds to the sGC β-subunit, stabilizing the active conformation. Fluorine’s electron-withdrawing effects enhance binding affinity, while the pyrazole ring facilitates hydrophobic interactions .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated pyrazole derivatives like this compound?

Discrepancies often arise from assay conditions (e.g., cell lines, enzyme sources) or stereochemical variations. Recommendations:

  • Standardize in vitro assays (e.g., consistent sGC isoforms or tissue sources).
  • Perform comparative studies with structural analogs (e.g., difluoroethyl or iodinated derivatives) to isolate substituent effects .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

  • Catalyst Optimization: Use Pd(OAc)₂/XPhos systems to enhance cross-coupling efficiency.
  • Solvent Recycling: Recover DMF via distillation to reduce costs.
  • Flow Chemistry: Continuous-flow reactors improve reaction control and reproducibility for large batches .

Q. How does fluorination at the benzyl position influence the compound’s pharmacokinetic properties?

Fluorine increases metabolic stability by resisting CYP450-mediated oxidation. It also enhances lipophilicity (logP ≈ 2.1), improving blood-brain barrier penetration in CNS-targeted studies. Comparative studies with non-fluorinated analogs show a 3-fold increase in half-life .

Q. What computational methods are used to predict target interactions for this compound?

Molecular docking (AutoDock Vina) and MD simulations assess binding to sGC or kinase targets. The fluorobenzyl group’s electrostatic potential maps correlate with affinity for hydrophobic pockets. Free energy calculations (MM-PBSA) validate stability of ligand-protein complexes .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Core Modifications: Vary substituents at the pyrazole 4-position (e.g., methyl, ethyl, or aryl groups).
  • Fluorine Replacement: Test chloro-, bromo-, or trifluoromethyl analogs.
  • Assay Tiering: Prioritize in vitro enzyme inhibition (sGC, kinases) followed by ex vivo tissue models (e.g., pulmonary artery rings) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Challenges include low plasma concentrations (ng/mL) and matrix effects. Solutions:

  • LC-MS/MS: Use deuterated internal standards (e.g., d₃-fluorobenzyl analogs) for precise quantification.
  • Sample Preparation: Solid-phase extraction (C18 cartridges) to remove interfering proteins .

Retrosynthesis Analysis

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Reactant of Route 1
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Reactant of Route 2
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.